molecular formula C23H16Cl2N2O3 B2711506 [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate CAS No. 320419-61-2

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate

Cat. No.: B2711506
CAS No.: 320419-61-2
M. Wt: 439.29
InChI Key: GCHLXCJTQVXSQY-QLYXXIJNSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole group, a dichlorophenyl group, and a methylbenzoate group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For example, the indole group could be formed via a Fischer indole synthesis or a similar method, while the dichlorophenyl group could be introduced using electrophilic aromatic substitution . The methylbenzoate group could potentially be added using an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group would likely contribute to aromaticity, while the dichlorophenyl group could add electron-withdrawing character. The methylbenzoate group would likely have a planar structure due to the presence of the ester functional group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the indole group is known to undergo electrophilic aromatic substitution reactions, while the dichlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the nature of its functional groups. For example, its solubility could be affected by the presence of the polar ester group, while its melting and boiling points would likely depend on the size and shape of the molecule .

Scientific Research Applications

Anticonvulsant Activity

Research on novel imidazolone and propanamide derivatives, which share structural motifs with the compound , has shown significant anticonvulsant activity. These compounds were synthesized and evaluated for their potency in preventing seizures, with some showing high protection levels comparable to standard treatments. Such studies highlight the potential of structurally similar compounds for developing new anticonvulsant medications (Khalifa, Baset, & El-Eraky, 2012).

Agricultural Applications

Polymeric and solid lipid nanoparticles have been utilized for the sustained release of agricultural fungicides. Although the primary focus is on carbendazim and tebuconazole, the research indicates a broader potential for using nanoparticle carriers to enhance the effectiveness and reduce the environmental impact of various agricultural chemicals. This suggests possible applications for similar compounds in enhancing agricultural productivity and safety (Campos et al., 2015).

Organometallic Chemistry and Catalysis

Studies on rhenium(I) tricarbonyl complexes with N-heterocyclic carbene ligands, which share structural similarities to the target compound, have demonstrated applications in catalysis and luminescence. These complexes exhibit unique photophysical properties, potentially useful in developing new materials for electronic and photonic devices (Li et al., 2012).

Antimicrobial and Antitumor Evaluation

Compounds with similar structural features have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, derivatives of heteroaryl and heteroannulated indoles have shown capacity to inhibit the growth of tumor cell lines, highlighting the potential of related compounds in drug discovery and development (Queiroz et al., 2008).

Environmental Applications

The use of zeolitic imidazolate frameworks (ZIFs) for the adsorption and removal of environmental pollutants from water demonstrates the potential application of similar compounds in environmental remediation. These frameworks show high adsorption capacities for various pollutants, indicating a promising avenue for using related compounds to address environmental contamination issues (Khan et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s intended for use in materials science, its properties would likely depend on its molecular structure and the nature of its functional groups .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the fields it’s being used in. For example, if it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting optical or electronic properties, it could be used in the development of new materials .

Properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O3/c1-14-6-8-15(9-7-14)23(29)30-26-21-18-4-2-3-5-20(18)27(22(21)28)13-16-10-11-17(24)12-19(16)25/h2-12H,13H2,1H3/b26-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHLXCJTQVXSQY-QLYXXIJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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